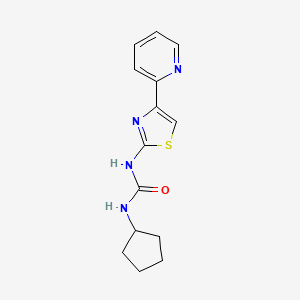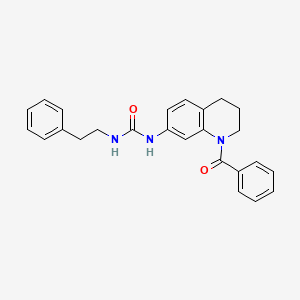![molecular formula C19H19ClN2O2S B2931593 N-(6-chlorobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide CAS No. 681228-52-4](/img/structure/B2931593.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-chlorobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide” is a chemical compound that contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a pentyloxy group, and an amide group. The benzothiazole ring is a bicyclic structure consisting of a benzene ring fused to a thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Some properties that could be predicted include its solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds with a benzothiazole backbone, similar to N-(6-chlorobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide, have been synthesized for their potential antimicrobial properties. For instance, Gilani et al. (2016) synthesized benzothiazole-incorporated thiazolidin-4-ones and azetidin-2-ones derivatives from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives. These compounds exhibited moderate to good antimicrobial activity against a range of bacteria and fungi, with azetidin-2-ones derivatives showing higher activity than thiazolidin-4-ones derivatives Gilani et al., 2016.
Another study by Gilani et al. (2011) reported the synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. These compounds also demonstrated moderate to good inhibition against various bacterial and fungal strains, with triazolo-thiadiazole derivatives found to be more active than 1,3,4-oxadiazole derivatives Gilani et al., 2011.
Potential in Drug Discovery
The structural versatility of benzothiazole derivatives makes them a valuable scaffold in drug discovery. Durcik et al. (2020) described a pathway for the synthesis of hydroxy-substituted 2-aminobenzothiazole-6-carboxylic acid derivatives, providing new building blocks for exploring chemical space around molecules studied as ligands for various targets. This approach emphasizes the potential of benzothiazole derivatives in developing new therapeutics Durcik et al., 2020.
Tiwari et al. (2017) synthesized Schiff’s bases containing thiadiazole scaffold and benzamide groups, showcasing the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives under microwave irradiation. These compounds were evaluated for in vitro anticancer activity against human cancer cell lines, demonstrating promising results that highlight the potential of benzothiazole derivatives in anticancer drug development Tiwari et al., 2017.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-pentoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c1-2-3-4-11-24-15-8-5-13(6-9-15)18(23)22-19-21-16-10-7-14(20)12-17(16)25-19/h5-10,12H,2-4,11H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPUTXNVTJWMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chlorobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2931513.png)

![3,4,5-triethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2931516.png)


![6-Bromo-3-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2931521.png)

![3-(2-oxo-2-(piperidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2931523.png)



![3-cyclopentyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2931528.png)
![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2931530.png)
